3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride
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Overview
Description
3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C9H9ClO4S. It is characterized by the presence of a 1,3-dioxolane ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride typically involves the reaction of 3-(1,3-Dioxolan-2-yl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxolan-2-yl)benzenesulfonic acid: The precursor to 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride.
1,3-Dioxolane: A related compound with a similar ring structure but lacking the benzene and sulfonyl chloride groups.
Benzenesulfonyl chloride: A simpler compound with a sulfonyl chloride group attached directly to a benzene ring.
Uniqueness
This compound is unique due to the presence of both the 1,3-dioxolane ring and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in simpler sulfonyl chlorides or dioxolane derivatives .
Biological Activity
3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride is a compound that features a dioxolane ring fused with a benzenesulfonyl group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 1,3-dioxolane derivatives. The methodology often includes:
- Formation of the Dioxolane Ring : This can be achieved through the reaction of appropriate aldehydes with diols under acidic conditions.
- Sulfonylation : The resulting dioxolane can then be treated with benzenesulfonyl chloride to introduce the sulfonyl group.
Biological Activity
Recent studies have highlighted the biological activity of compounds containing dioxolane structures. Notably, derivatives of 1,3-dioxolanes have shown promising antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains. For instance:
- Staphylococcus aureus and Pseudomonas aeruginosa are commonly tested pathogens where dioxolane derivatives have demonstrated notable Minimum Inhibitory Concentration (MIC) values.
- A study reported MIC values ranging from 625 µg/mL to 1250 µg/mL against these bacteria for structurally related compounds .
Antifungal Activity
The antifungal potential is also significant, particularly against Candida albicans. Most tested dioxolane derivatives exhibited excellent antifungal activity, with some achieving complete inhibition at low concentrations .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : Similar compounds act as inhibitors for key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Interference with Cellular Processes : The presence of the dioxolane ring may facilitate interactions with cellular targets, disrupting normal metabolic processes.
Comparative Analysis
The biological activity of this compound can be compared with other dioxolane-containing compounds:
Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
---|---|---|
This compound | 625 - 1250 | Significant against C. albicans |
Dioxolane derivative A | 500 - 1000 | Moderate against C. albicans |
Dioxolane derivative B | 250 - 500 | Excellent against C. albicans |
Case Studies
Several case studies have documented the synthesis and biological evaluation of dioxolane derivatives:
- Case Study on Antibacterial Properties : A series of synthesized dioxolanes were tested against S. aureus and E. coli, showing varying degrees of effectiveness based on structural modifications .
- Case Study on Antifungal Efficacy : Another study focused on the antifungal properties against C. albicans, revealing that specific modifications in the dioxolane structure significantly enhanced activity .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAHBGYMTHNBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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